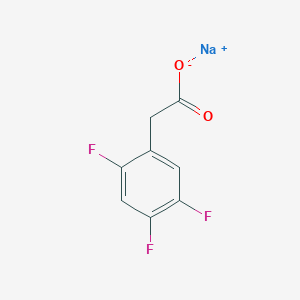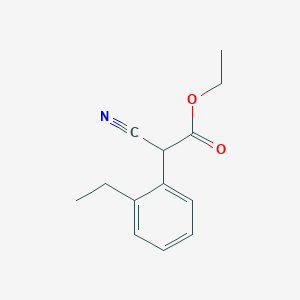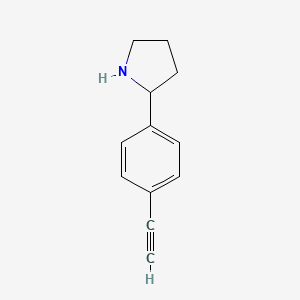![molecular formula C6H2Cl2FN3 B11719091 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine CAS No. 1610021-34-5](/img/structure/B11719091.png)
5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including materials science, biological interactions, and medicinal chemistry. The unique structure of this compound, characterized by the presence of chlorine and fluorine atoms, imparts distinct chemical and physical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 5-amino-3-hetarylpyrazole with malonic acid. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The production methods are designed to be cost-effective and environmentally friendly, adhering to industry standards and regulations.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to interact with biological molecules, leading to various effects. For example, the compound can inhibit certain enzymes or disrupt cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A related compound with similar structural features but lacking the chlorine and fluorine atoms.
BODIPY: Another fluorophore with distinct photophysical properties.
Comparison: 5,7-Dichloro-6-fluoropyrazolo[1,5-a]pyrimidine stands out due to its unique combination of chlorine and fluorine atoms, which impart specific chemical and physical properties. Compared to other pyrazolo[1,5-a]pyrimidines, it offers enhanced reactivity and potential biological activities. Its photophysical properties make it a valuable compound for optical applications, similar to BODIPY but with different structural advantages .
Properties
CAS No. |
1610021-34-5 |
|---|---|
Molecular Formula |
C6H2Cl2FN3 |
Molecular Weight |
206.00 g/mol |
IUPAC Name |
5,7-dichloro-6-fluoropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4(9)6(8)12-3(11-5)1-2-10-12/h1-2H |
InChI Key |
ODSFOBZQPXXYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


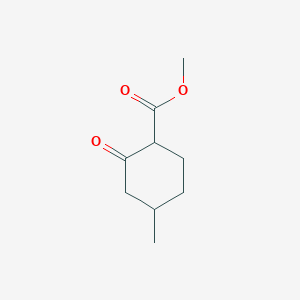



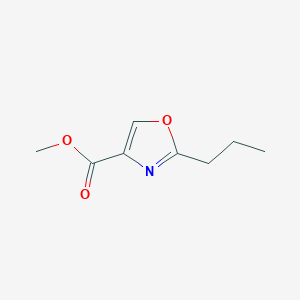
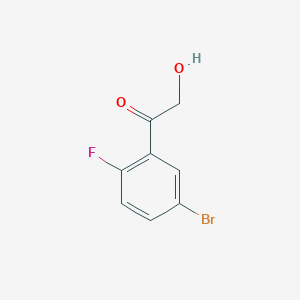
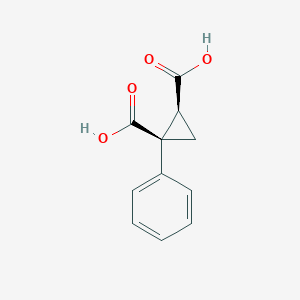
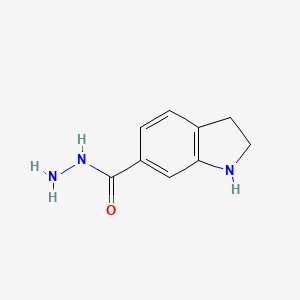
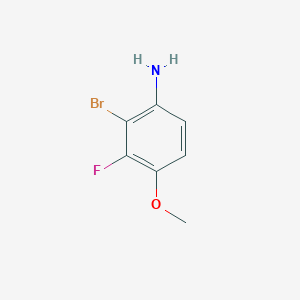
![3-Phenylthieno[3,2-b]thiophene](/img/structure/B11719092.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B11719099.png)
